molecular formula C8H11NO3S B13164802 3-Amino-2,4-dimethylbenzene-1-sulfonic acid

3-Amino-2,4-dimethylbenzene-1-sulfonic acid

Katalognummer: B13164802
Molekulargewicht: 201.25 g/mol
InChI-Schlüssel: QKBMSKICTFUJFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2,4-dimethylbenzene-1-sulfonic acid is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . This compound is characterized by the presence of an amino group (-NH2), two methyl groups (-CH3), and a sulfonic acid group (-SO3H) attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4-dimethylbenzene-1-sulfonic acid typically involves the sulfonation of 2,4-dimethylaniline. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-2,4-dimethylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, sulfonamides, and various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2,4-dimethylbenzene-1-sulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-2,4-dimethylbenzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The sulfonic acid group can interact with charged residues in proteins, affecting their structure and function .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to its similar compounds, 3-Amino-2,4-dimethylbenzene-1-sulfonic acid is unique due to the specific positioning of its amino and methyl groups, which influence its reactivity and interaction with other molecules. This unique structure makes it particularly useful in specific chemical syntheses and industrial applications.

Eigenschaften

Molekularformel

C8H11NO3S

Molekulargewicht

201.25 g/mol

IUPAC-Name

3-amino-2,4-dimethylbenzenesulfonic acid

InChI

InChI=1S/C8H11NO3S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11,12)

InChI-Schlüssel

QKBMSKICTFUJFZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.